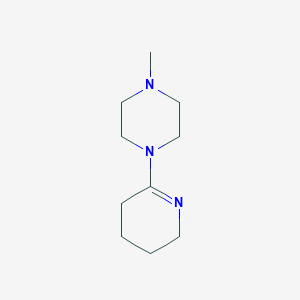
1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine typically involves the reaction of piperazine with a suitable tetrahydropyridine derivative under controlled conditions. One common method includes the use of N-methylpiperazine and 2,3,4,5-tetrahydropyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield fully saturated piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or acyl chlorides under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, acyl chlorides, NaOH, KOH
Major Products Formed:
Oxidation: N-oxides
Reduction: Saturated piperazine derivatives
Substitution: N-alkyl or N-acyl piperazine derivatives
Scientific Research Applications
1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.
Uniqueness: 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
34608-69-0 |
|---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-methyl-4-(2,3,4,5-tetrahydropyridin-6-yl)piperazine |
InChI |
InChI=1S/C10H19N3/c1-12-6-8-13(9-7-12)10-4-2-3-5-11-10/h2-9H2,1H3 |
InChI Key |
VGJMDJBTNRHIML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


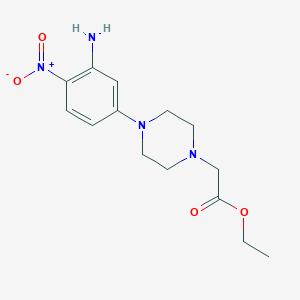
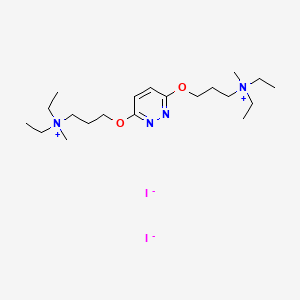
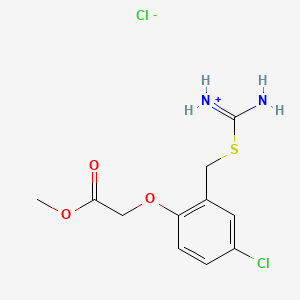
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)

![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
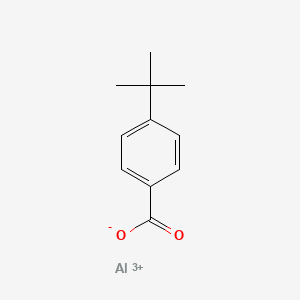

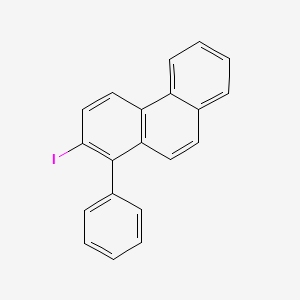

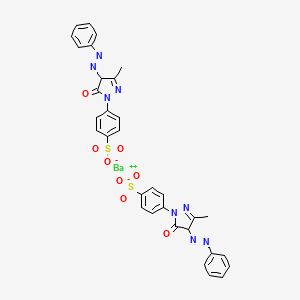
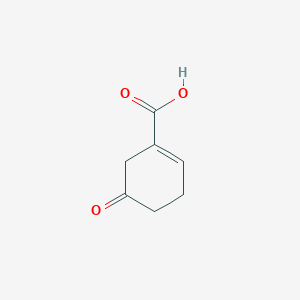
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
